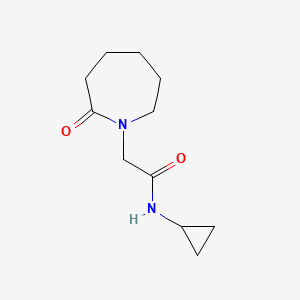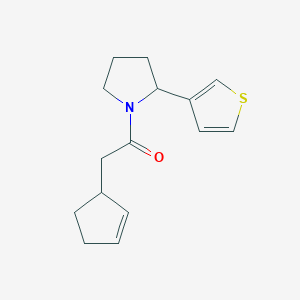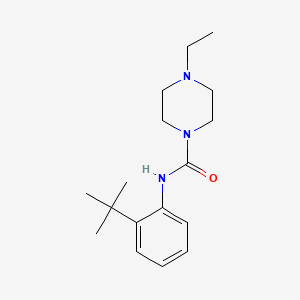
4-acetyl-N,3,5-trimethyl-N-(1-methylpiperidin-4-yl)-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-acetyl-N,3,5-trimethyl-N-(1-methylpiperidin-4-yl)-1H-pyrrole-2-carboxamide, also known as JNJ-40411813, is a novel drug candidate that has garnered significant attention in the scientific community. This compound belongs to the pyrrole class of molecules and has shown promising results in various scientific studies.
Mécanisme D'action
4-acetyl-N,3,5-trimethyl-N-(1-methylpiperidin-4-yl)-1H-pyrrole-2-carboxamide exerts its effects by modulating the activity of voltage-gated sodium channels. Voltage-gated sodium channels are essential for the generation and propagation of action potentials in neurons. This compound selectively targets these channels and inhibits their activity, leading to a decrease in neuronal excitability. This mechanism of action is thought to underlie the analgesic and anti-cancer effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of voltage-gated sodium channels with high selectivity. In vivo studies have demonstrated that this compound has analgesic effects in animal models of neuropathic pain. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-acetyl-N,3,5-trimethyl-N-(1-methylpiperidin-4-yl)-1H-pyrrole-2-carboxamide is its selectivity for voltage-gated sodium channels. This selectivity makes it a valuable tool for studying the role of these channels in various physiological processes. Additionally, this compound has shown promising results in animal models of neuropathic pain and cancer, making it a potential lead compound for the development of new drugs. However, one limitation of this compound is its relatively low solubility, which can make it challenging to work with in certain experimental settings.
Orientations Futures
There are several future directions for the study of 4-acetyl-N,3,5-trimethyl-N-(1-methylpiperidin-4-yl)-1H-pyrrole-2-carboxamide. One area of research is the development of new drugs based on the structure of this compound. Another area of research is the investigation of the role of voltage-gated sodium channels in various physiological processes, such as pain perception and cancer cell growth. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, which could lead to its use as a new therapeutic agent.
Méthodes De Synthèse
The synthesis of 4-acetyl-N,3,5-trimethyl-N-(1-methylpiperidin-4-yl)-1H-pyrrole-2-carboxamide involves the reaction of 3,5-dimethyl-4-nitroacetophenone with 1-methylpiperidin-4-amine in the presence of sodium hydride. The resulting intermediate is then treated with acetic anhydride and triethylamine to yield the final product. This synthesis method has been optimized to produce high yields of this compound with excellent purity.
Applications De Recherche Scientifique
4-acetyl-N,3,5-trimethyl-N-(1-methylpiperidin-4-yl)-1H-pyrrole-2-carboxamide has been extensively studied in various scientific fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has shown potential as a treatment for neuropathic pain and has been shown to modulate the activity of voltage-gated sodium channels. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. In drug discovery, this compound is being investigated as a potential lead compound for the development of new drugs.
Propriétés
IUPAC Name |
4-acetyl-N,3,5-trimethyl-N-(1-methylpiperidin-4-yl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-10-14(12(3)20)11(2)17-15(10)16(21)19(5)13-6-8-18(4)9-7-13/h13,17H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIIMYFDSJYCAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)C)C)C(=O)N(C)C2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7512861.png)
![N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7512876.png)
![1-(1,2,3,5,6,7,8,8a-Octahydroindolizin-1-yl)-3-[6-(dimethylamino)pyridin-3-yl]urea](/img/structure/B7512877.png)




![N-[2-(2-methylcyclohexyl)oxyethyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7512916.png)



![N-[(5-bromo-2-methoxyphenyl)methyl]-N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7512945.png)